molecular formula C9H10N4S B11787908 2-Thiomorpholinopyrimidine-5-carbonitrile

2-Thiomorpholinopyrimidine-5-carbonitrile

Cat. No.: B11787908
M. Wt: 206.27 g/mol
InChI Key: OYTVBBXGKHKLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiomorpholinopyrimidine-5-carbonitrile is a chemical compound supplied for research purposes. It is structurally related to a class of pyrimidine-5-carbonitrile derivatives that are of significant interest in medicinal chemistry and oncology research . These compounds are frequently investigated for their potential to act as kinase inhibitors. Specifically, derivatives featuring morpholine or similar heterocyclic substituents have been identified as potent inhibitors of key oncogenic targets, such as the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways . The inhibition of this signaling cascade can lead to reduced cancer cell proliferation and the induction of apoptosis, or programmed cell death . Research on analogous compounds has demonstrated promising broad-spectrum antitumor activity in various human cancer cell lines, including leukemia and breast cancer models . The core pyrimidine-5-carbonitrile scaffold is a privileged structure in drug discovery, often serving as a key pharmacophore in the design of potential therapeutic agents . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-thiomorpholin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C9H10N4S/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2

InChI Key

OYTVBBXGKHKLCH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=C(C=N2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrimidine 5 Carbonitrile Derivatives, with Focus on 2 Substituted Analogues

Foundational Synthesis of Pyrimidine-5-carbonitrile Core Structures

The construction of the pyrimidine-5-carbonitrile core is a critical first step in the synthesis of more complex derivatives. This is typically accomplished through multicomponent reactions that efficiently assemble the heterocyclic ring from acyclic precursors.

The Biginelli reaction and its variations stand as a cornerstone for the synthesis of dihydropyrimidinones and related heterocyclic systems, including the pyrimidine-5-carbonitrile core. wikipedia.org This one-pot multicomponent reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgbiomedres.us For the synthesis of pyrimidine-5-carbonitrile derivatives, a nitrile-containing active methylene compound, such as malononitrile or ethyl cyanoacetate, is employed in place of the β-ketoester. kthmcollege.ac.inacs.org

A general scheme for a Biginelli-type synthesis of a pyrimidine-5-carbonitrile involves the reaction of an aldehyde, a compound containing an active methylene group (like malononitrile), and a urea or thiourea derivative. kthmcollege.ac.in The reaction can be catalyzed by various acids or Lewis acids and can be performed under solvent-free conditions, which offers environmental benefits. kthmcollege.ac.inacs.org For instance, a mixture of a substituted benzaldehyde, malononitrile, and urea or thiourea can be heated in the presence of ammonium chloride to yield the corresponding pyrimidine-5-carbonitrile. kthmcollege.ac.in The presence of electron-withdrawing groups on the aromatic aldehyde has been shown to enhance the yield of the product, while electron-donating groups tend to decrease the yield. kthmcollege.ac.in

The reaction mechanism is believed to proceed through a series of bimolecular reactions, starting with the condensation of the aldehyde and the active methylene compound, followed by the addition of urea or thiourea and subsequent cyclization and dehydration to form the stable pyrimidine (B1678525) ring. wikipedia.org

Table 1: Examples of Biginelli-type Synthesis of Pyrimidine-5-carbonitrile Derivatives kthmcollege.ac.in

Aldehyde Active Methylene Compound Amidine Source Catalyst Product Yield (%)
Benzaldehyde Malononitrile Urea NH4Cl 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile 82
4-Chlorobenzaldehyde Malononitrile Urea NH4Cl 4-Amino-6-(4-chlorophenyl)-2-hydroxypyrimidine-5-carbonitrile 88
4-Nitrobenzaldehyde Malononitrile Thiourea NH4Cl 4-Amino-6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile 92

Beyond the classic Biginelli reaction, various other annulation and cyclization protocols have been developed for the synthesis of the pyrimidine ring. These methods often provide access to a wider range of substitution patterns. One such approach involves the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals. mdpi.com Another strategy is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.org

Furthermore, a three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines offers a convergent route to 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov This method proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization. nih.gov

The choice of synthetic route can be influenced by the desired substitution pattern on the final pyrimidine-5-carbonitrile. For example, to synthesize 2-amino-4,6-diarylpyrimidine-5-carbonitriles, a Biginelli-inspired three-component transformation of an α-cyanoketone, a carboxaldehyde, and guanidine can be employed. nih.gov

Diversification Strategies for the Pyrimidine-5-carbonitrile Scaffold

Once the pyrimidine-5-carbonitrile core is established, a plethora of chemical transformations can be employed to introduce diverse functional groups and molecular fragments, thereby modulating the physicochemical and biological properties of the resulting compounds.

The C-2 position of the pyrimidine ring is a common site for functionalization. When thiourea is used in the initial synthesis, a 2-thioxo group is incorporated, which can serve as a handle for further modifications. For instance, the 2-thioxo group can be alkylated, such as with methyl iodide, to form a 2-(methylthio) group. nih.govnih.gov This 2-(methylthio) group is a good leaving group and can be displaced by various nucleophiles, including amines, to introduce a wide range of substituents at the C-2 position. nih.gov

Direct C-H amination at the C-2 position of pyrimidines has also been developed, providing a direct route to 2-aminopyrimidines. nih.gov This method is compatible with a variety of sensitive functional groups. nih.gov Furthermore, the 2-amino group itself can be further modified, for example, by reaction with sulfonyl chlorides to form sulfonamides. nih.gov

The synthesis of 2-thiomorpholinopyrimidine-5-carbonitrile would likely involve the initial synthesis of a 2-thioxo or 2-chloropyrimidine-5-carbonitrile intermediate, followed by nucleophilic substitution with morpholine (B109124). A common route involves the chlorination of a 2-thiouracil derivative using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield a 2,4-dichloropyrimidine, which can then be selectively reacted with nucleophiles. ekb.eg Alternatively, a 2-(methylthio)pyrimidine can be reacted with morpholine. nih.gov

Table 2: Examples of C-2 Functionalization Reactions

Starting Material Reagent Product Reference
2-Thioxo-pyrimidine-5-carbonitrile Methyl iodide 2-(Methylthio)pyrimidine-5-carbonitrile nih.gov
2-(Methylthio)pyrimidine-5-carbonitrile Morpholine 2-Morpholinopyrimidine-5-carbonitrile nih.gov
2-Chloropyrimidine-5-carbonitrile Hydrazine hydrate 2-Hydrazinylpyrimidine-5-carbonitrile japsonline.com

The substituents at the C-4 and C-6 positions of the pyrimidine ring are typically introduced from the aldehyde and the active methylene compound precursors in the initial ring-forming reaction. nih.gov The nature of these substituents can significantly influence the properties of the final molecule. For example, the presence of aromatic or heteroaromatic groups at these positions can be crucial for biological activity. nih.gov

Studies on the structure-activity relationship of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have shown that the nature of the aryl groups at C-4 and C-6 can affect the affinity and selectivity for biological targets. nih.govacs.org The electronic properties of these substituents can also impact the reactivity of the pyrimidine ring. For instance, electron-donating groups at the para-position of a C-6 aryl substituent have been shown to increase the yield in certain cyclization reactions. mdpi.com

The introduction of heterocyclic and aryl moieties can be achieved either during the initial synthesis of the pyrimidine core or through subsequent functionalization. As mentioned, the use of substituted aldehydes and α-cyanoketones in multicomponent reactions allows for the direct incorporation of various aryl and heteroaryl groups at the C-4 and C-6 positions. nih.gov

Furthermore, functional groups at the C-2, C-4, or C-6 positions can be used as handles to introduce additional cyclic systems. For example, a 2-hydrazinylpyrimidine-5-carbonitrile can be reacted with various reagents to construct different heterocyclic rings attached to the C-2 position. nih.gov Similarly, a chloro group at the C-4 position can be displaced by heterocyclic amines. ekb.eg The introduction of a benzylidene moiety has been shown to improve the inhibitory activity of certain pyrimidine derivatives. nih.gov The electronic nature and position of substituents on these appended aryl or heterocyclic rings can have a remarkable effect on the biological activity. nih.gov

Spectroscopic and Chromatographic Techniques for Structural Elucidation (Methodological Overview)

The structural elucidation of novel pyrimidine-5-carbonitrile derivatives, including 2-substituted analogues such as this compound, relies on a combination of modern spectroscopic and chromatographic techniques. These methods are indispensable for confirming the identity, purity, and detailed molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of these derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. In ¹H NMR spectra of pyrimidine-5-carbonitrile derivatives, aromatic protons typically appear in the range of δ 6.5-9.16 ppm. researchgate.net For instance, in a series of novel morpholinopyrimidine-5-carbonitriles, the morpholine protons at positions C3,5-H and C2,6-H were identified as triplet signals at δ 3.74 and 3.94 ppm, respectively. nih.gov The presence of specific functional groups, such as a methyl group, can be confirmed by a singlet appearing around δ 2.29 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For the aforementioned morpholinopyrimidine-5-carbonitriles, the morpholine carbons C3,5 and C2,6 were observed at δ 47.4 and 66.3 ppm. nih.gov In other derivatives, methyl carbons have been noted around δ 23.53 ppm. nih.gov The chemical shifts in ¹³C NMR are influenced by the substituents on the pyrimidine ring. capes.gov.br

Infrared (IR) spectroscopy is another vital tool for identifying functional groups. The characteristic nitrile (C≡N) stretching vibration in pyrimidine-5-carbonitrile derivatives is typically observed in the region of 2219 cm⁻¹. japsonline.com Other important vibrational frequencies include those for N-H bonds (around 3190-3390 cm⁻¹), C=C bonds (1650-1670 cm⁻¹), and C=S bonds (around 1270 cm⁻¹). japsonline.com

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the synthesized compounds, which helps in confirming their elemental composition. nih.gov Techniques like electrospray ionization (ESI-MS) are commonly used. nih.gov For related thiopurine derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized for quantitative analysis, demonstrating the applicability of this technique for pyrimidine-based compounds. nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of the synthesized compounds. nih.gov Thin-Layer Chromatography (TLC) is also routinely used to monitor the progress of chemical reactions and for preliminary purity checks. researchgate.net

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of pyrimidine-5-carbonitrile derivatives, ensuring the accurate elucidation of their chemical structures. nih.gov

Spectroscopic Data for Representative Pyrimidine-5-carbonitrile Derivatives

TechniqueFunctional Group/ProtonTypical Chemical Shift/Frequency
¹H NMRAromatic Protonsδ 6.5-9.16 ppm
Morpholine-C3,5-Hδ 3.74 ppm (triplet)
Morpholine-C2,6-Hδ 3.94 ppm (triplet)
Methyl Protonsδ 2.29 ppm (singlet)
¹³C NMRMorpholine-C3,5δ 47.4 ppm
Morpholine-C2,6δ 66.3 ppm
Methyl Carbonδ 23.53 ppm
IRNitrile (C≡N)2219 cm⁻¹
N-H3190-3390 cm⁻¹
C=C1650-1670 cm⁻¹
C=S1270 cm⁻¹

Biological Activities and Molecular Mechanisms of Action for Pyrimidine 5 Carbonitrile Derivatives, Pertinent to 2 Thiomorpholinopyrimidine 5 Carbonitrile Scaffold

Antineoplastic and Cytotoxic Properties

Derivatives of pyrimidine-5-carbonitrile have emerged as a promising class of compounds with significant antineoplastic and cytotoxic activities. Their therapeutic potential stems from their ability to modulate various biological pathways that are crucial for the growth and survival of cancer cells.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFRWT) and Cyclooxygenase-2 (COX-2) Pathways

A key strategy in modern anticancer drug design involves the simultaneous targeting of multiple oncogenic pathways to enhance therapeutic efficacy and overcome resistance. Pyrimidine-5-carbonitrile derivatives have been engineered as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes that play pivotal roles in tumor progression. nih.gov Overexpression of EGFR and COX-2 is a common feature in many cancers, and their signaling pathways are known to intersect, promoting cell proliferation, angiogenesis, and resistance to apoptosis. nih.gov By inhibiting both targets, these compounds can exert a more potent and comprehensive antitumor effect. nih.gov

For instance, a series of pyrimidine-5-carbonitrile derivatives demonstrated dual inhibitory action. nih.gov Molecular docking studies have confirmed that these compounds can effectively bind to the active sites of both EGFR and COX-2. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the proliferation of cancer cells. nih.gov Pyrimidine-5-carbonitrile derivatives have been designed to act as ATP-mimicking inhibitors, competing with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling activity. rsc.orgnih.gov

Several compounds from this class have shown potent inhibitory activity against wild-type EGFR (EGFRWT). One notable derivative, compound 10b , exhibited an IC₅₀ value of 8.29 nM against EGFR, a potency comparable to the established EGFR inhibitor erlotinib (B232) (IC₅₀ = 2.83 nM). rsc.org Another derivative, compound 11b , was identified as the most active against both EGFRWT and the resistant mutant EGFRT790M, with IC₅₀ values of 0.09 µM and 4.03 µM, respectively. rsc.orgnih.gov This demonstrates the potential of the pyrimidine-5-carbonitrile scaffold to overcome certain forms of drug resistance.

Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against EGFR

CompoundTargetIC₅₀ (µM)Reference
10bEGFR0.00829 rsc.org
11bEGFRWT0.09 rsc.orgnih.gov
11bEGFRT790M4.03 rsc.orgnih.gov
Erlotinib (Reference)EGFR0.00283 rsc.org

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and various cancers. nih.govmdpi.com It catalyzes the production of prostaglandins, which can promote tumorigenesis by stimulating cell proliferation, angiogenesis, and invasion, while also inhibiting apoptosis. nih.govnih.gov Pyrimidine-5-carbonitrile derivatives have been identified as potent and selective inhibitors of COX-2. nih.govresearchgate.net

Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against COX-2

CompoundIC₅₀ (µM)Reference
3b0.20 nih.gov
5b0.18 nih.gov
5d0.16 nih.gov
Celecoxib (B62257) (Reference)0.17 nih.gov
Nimesulide (Reference)1.68 nih.gov

Inhibition of Proviral Integration Site for Moloney Murine Leukemia Virus (PIM-1) Kinase Activity

PIM-1 is a serine/threonine kinase that acts as an oncogene, playing a crucial role in cell cycle progression, cell survival, and resistance to therapy. nih.govresearchgate.net It is overexpressed in many hematological and solid tumors. nih.govresearchgate.net The pyrimidine (B1678525) scaffold has been identified as a promising core structure for the development of PIM-1 kinase inhibitors. nih.govresearchgate.net

A series of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives with S-arylamide hybrids were designed and synthesized as PIM-1 inhibitors. nih.gov Several of these compounds displayed potent inhibitory action against PIM-1 kinase. Specifically, compounds 8g , 8k , and 8l showed strong inhibition with IC₅₀ values of 373 nM, 518 nM, and 501 nM, respectively. nih.gov The inhibition of PIM-1 kinase by these compounds represents a key mechanism for their anticancer activity, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against PIM-1 Kinase

CompoundIC₅₀ (nM)Reference
8g373 nih.gov
8k518 nih.gov
8l501 nih.gov
8b660 nih.gov
8f909 nih.gov

Targeting the Phosphoinositide 3-Kinase (PI3K)/AKT Axis

The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in a wide range of human cancers. nih.govnih.gov Targeting this pathway is a major focus of cancer drug discovery. nih.govresearchgate.net Novel morpholinopyrimidine-5-carbonitrile and 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of the PI3K/AKT axis. nih.govnih.gov

One study focused on morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors. nih.gov The most promising compounds, 12b and 12d , exhibited significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ. nih.gov Compound 12b showed IC₅₀ values of 0.17 µM, 0.13 µM, and 0.76 µM against PI3Kα, PI3Kβ, and PI3Kδ, respectively. nih.gov In another study, a trimethoxy derivative, compound 7f , proved to be a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1 with IC₅₀ values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively. nih.govnih.govtandfonline.com This compound was shown to modulate the expression of PI3K, p-PI3K, AKT, and p-AKT, confirming its mechanism of action. nih.govnih.govtandfonline.comtandfonline.com

Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against PI3K/AKT Pathway

CompoundTargetIC₅₀ (µM)Reference
12bPI3Kα0.17 nih.gov
PI3Kβ0.13
PI3Kδ0.76
7fPI3Kδ6.99 nih.govnih.govtandfonline.com
PI3Kγ4.01
AKT-13.36

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

The ultimate outcome of inhibiting key oncogenic kinases like EGFR, PIM-1, and PI3K is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Pyrimidine-5-carbonitrile derivatives have been shown to effectively trigger these cellular events in cancer cells.

For example, compound 10b , an EGFR inhibitor, was found to arrest the cell cycle in the G2/M phase in HepG2 cells and significantly induce apoptosis. rsc.org Similarly, the dual EGFR inhibitor 11b also caused G2/M phase arrest and induced significant apoptosis in HCT-116, HepG-2, and MCF-7 cells. rsc.orgnih.gov The dual EGFR/COX-2 inhibitors 4e and 4f blocked the cell cycle at the G1 phase and increased the percentage of apoptotic cells, which was correlated with a significant increase in caspase-3 concentration. nih.gov

Compounds targeting the PI3K/AKT pathway also demonstrate profound effects on the cell cycle and apoptosis. Compound 7f caused cell cycle arrest at the S-phase and induced caspase-3 dependent apoptosis in K562 leukemia cells. nih.govnih.govtandfonline.comtandfonline.com The dual PI3K/mTOR inhibitors 12b and 12d promoted apoptosis and caused G2/M cell cycle arrest in leukemia SR cells. nih.gov Furthermore, PIM-1 inhibitors from the pyrimidine-5-carbonitrile class were also shown to induce cell cycle arrest at the G2/M phase. nih.gov This is consistent with the known role of PIM-1 as a positive regulator of the G2/M transition. nih.gov Some pyrimidine derivatives have also been shown to cause cell cycle arrest by increasing the expression of cell cycle inhibitors like p21 and p27. nih.gov

Cell Cycle Arrest in G1 and G2/M Phases

A crucial aspect of the anticancer activity of pyrimidine-5-carbonitrile derivatives is their ability to interfere with the cell cycle, a tightly regulated process that governs cell division. Several studies have shown that these compounds can induce cell cycle arrest at different phases, thereby preventing the proliferation of cancer cells.

For instance, certain novel pyrimidine-5-carbonitrile derivatives have been found to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cells. rsc.orgnih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, ultimately leading to a halt in their division. Another study reported that a specific derivative, compound 5d, could induce cell cycle arrest at both the sub-G1 and G2/M phases in MCF-7 cells. nih.govdntb.gov.uaresearchgate.net Furthermore, some derivatives have been shown to block the G1 phase of the cell cycle in Colo 205 cells. nih.gov In contrast, a different derivative, compound 7f, was observed to cause cell cycle arrest at the S-phase in K562 leukemia cells. nih.govtandfonline.com This diverse activity across different cell lines and at various phases of the cell cycle highlights the nuanced and compound-specific interactions with cellular machinery.

Apoptotic Pathway Activation, including Caspase-3 Involvement

Beyond halting the cell cycle, pyrimidine-5-carbonitrile derivatives are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. A key player in this process is the caspase family of proteases, with caspase-3 being a central executioner.

Research has demonstrated that these compounds can significantly increase the percentage of apoptotic cells. rsc.orgnih.gov For example, one derivative, compound 11b, was found to induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells and upregulated the level of caspase-3 by 6.5-fold in HepG-2 cells compared to the control. rsc.orgnih.gov Similarly, another derivative, compound 13e, was shown to increase the level of active caspase-3 and was associated with a significant increase in the percentage of annexin (B1180172) V-FITC-positive apoptotic cells, a marker of early apoptosis. nih.gov The activation of caspase-3 has been a recurring theme, with multiple studies confirming that the apoptotic effects of these derivatives are caspase-3 dependent. nih.govtandfonline.comnih.gov This indicates that the activation of the intrinsic or extrinsic apoptotic pathway, culminating in the activation of caspase-3, is a primary mechanism by which these compounds exert their anticancer effects.

Analysis of Apoptotic and Necrotic Cell Populations

Flow cytometry analysis has been instrumental in quantifying the impact of pyrimidine-5-carbonitrile derivatives on cell fate. Studies have consistently shown a significant increase in the populations of both early and late apoptotic cells following treatment with these compounds.

For example, treatment of MCF-7 cells with a specific derivative, compound 5d, led to a nearly 13-fold increase in early apoptotic rates and a 60-fold increase in late apoptotic rates. nih.govdntb.gov.uaresearchgate.net Another study focusing on a different derivative, compound 11b, also reported significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells. nih.gov This substantial shift towards apoptosis underscores the potent cytotoxic capabilities of these compounds against cancer cells.

In Vitro Cytotoxicity Profiling Across Human Cancer Cell Lines

The anticancer potential of pyrimidine-5-carbonitrile derivatives has been extensively evaluated against a broad spectrum of human cancer cell lines, demonstrating their wide-ranging efficacy. The NCI-60 panel, a set of 60 different human cancer cell lines, has been frequently utilized to assess the broad-spectrum antitumor activity of these compounds.

Notably, a particular morpholinopyrimidine-5-carbonitrile derivative, compound 13e, exhibited remarkable broad-spectrum antitumor activity across the NCI-60 panel, with a median growth inhibition (GI50) of 6.15 μM and a total growth inhibition (TGI) of 28.66 μM. nih.gov Other derivatives have shown potent activity against specific cell lines. For instance, compounds have demonstrated significant cytotoxicity against colorectal carcinoma (Colo 205), breast adenocarcinoma (MCF-7), chronic myelogenous leukemia (K562), non-small cell lung cancer (A549), kidney carcinoma (A498), and liver cancer (HepG2) cell lines. nih.govnih.gov Furthermore, studies have also reported activity against prostate cancer cell lines such as DU-145 and PC-3. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are often in the micromolar and even nanomolar range, indicating high potency. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine-5-carbonitrile Derivatives

CompoundCell LineIC50 (µM)Reference
10b HepG23.56 rsc.org
A5495.85 rsc.org
MCF-77.68 rsc.org
11b HCT-1163.37 rsc.orgnih.gov
HepG-23.04 rsc.orgnih.gov
MCF-74.14 rsc.orgnih.gov
A5492.4 rsc.orgnih.gov
4e Colo 2051.66 nih.gov
4f Colo 2051.83 nih.gov
7f K562Promising Activity nih.govtandfonline.com

This table is for illustrative purposes and represents a selection of data from the cited sources.

Anti-inflammatory Effects via Cyclooxygenase Inhibition

In addition to their anticancer properties, pyrimidine-5-carbonitrile derivatives have demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response.

Comparative Inhibition of COX-1 and COX-2 Isoenzymes

The two main isoforms of the COX enzyme, COX-1 and COX-2, play distinct roles in the body. COX-1 is constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have synthesized and evaluated pyrimidine-5-carbonitrile derivatives for their COX-1 and COX-2 inhibitory activity. nih.gov Many of these compounds have been found to be potent and selective inhibitors of COX-2. nih.govresearchgate.netresearchgate.net For example, a series of 1,3,4-oxadiazole (B1194373) and coumarin (B35378) derivatives based on the pyrimidine-5-carbonitrile scaffold were found to be highly potent and selective COX-2 inhibitors, with IC50 values in the nanomolar range and high selectivity indices. nih.gov Another study reported pyrimidine derivatives with COX-2 inhibitory activity nearly equal to the selective COX-2 inhibitor Celecoxib. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
10c, 10e, 10h-j, 14e-f, 14i, 16 0.041-0.081139.74-321.95 nih.govresearchgate.net
3b 0.20- nih.gov
5b 0.18- nih.gov
5d 0.16- nih.gov

This table is for illustrative purposes and represents a selection of data from the cited sources. A higher selectivity index indicates greater selectivity for COX-2.

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for the rational design of more potent and selective therapeutic agents. nih.gov SAR studies have revealed that the nature and position of substituents on the pyrimidine ring significantly influence the biological activity. nih.govhumanjournals.com

For instance, in the context of COX-2 inhibition, it has been observed that the presence of electron-withdrawing groups can enhance activity. nih.gov However, the COX-2 enzyme appears to accommodate a variety of both electron-donating and electron-withdrawing groups. nih.gov The specific substitutions at different positions of the pyrimidine ring are key determinants of both the potency and the selectivity of these compounds as anticancer and anti-inflammatory agents. These investigations provide a roadmap for medicinal chemists to synthesize new derivatives with improved pharmacological profiles.

Impact of Substituent Modifications on Biological Potency

The biological potency of pyrimidine-5-carbonitrile derivatives is highly dependent on the nature and position of various substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how modifications can modulate biological activity.

Research on a series of 6-(4-fluorophenyl)-2-(substituted)-pyrimidine-5-carbonitrile derivatives has highlighted the importance of the substituent at the C2 position. For instance, the introduction of a morpholine (B109124) moiety at this position has been shown to yield compounds with moderate to high cytotoxic activities against a variety of cancer cell lines. nih.gov In one study, a morpholino-substituted compound displayed significant anti-tumor activity against non-small cell lung cancer, CNS cancer, renal cancer, and breast cancer cell lines. nih.gov

Furthermore, the nature of the linker and the terminal group attached to the C2 position plays a crucial role. In a series of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivatives, the conversion of a thiomethyl group to a hydrazinyl moiety was found to decrease anticancer activity. nih.gov However, the subsequent introduction of substituted heterocycles at the hydrazinyl group generally increased anticancer efficacy. nih.gov Specifically, Schiff base derivatives, particularly those with certain aromatic substitutions, exhibited excellent antitumor activity. nih.gov

The substitution pattern on other parts of the scaffold also influences activity. For example, in a series of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives, which share the 2-thioxo feature with the compound of interest, substitutions on the S-arylamide moiety at the 2-position significantly impacted their PIM-1 kinase inhibitory activity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, were found to alter the electronic configuration and potential conformations of the molecules, thereby influencing their binding to the target enzyme. nih.gov

The following table summarizes the impact of various substituents on the biological activity of pyrimidine-5-carbonitrile derivatives, drawing from studies on structurally related analogs.

Scaffold Position of Substitution Substituent Observed Biological Activity Reference
6-(4-fluorophenyl)pyrimidine-5-carbonitrileC2MorpholineModerate to high cytotoxic activity against various cancer cell lines. nih.gov
6-morpholinopyrimidine-5-carbonitrileC2Hydrazinyl (from thiomethyl)Decreased anticancer activity. nih.gov
2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrileC2-hydrazinylSubstituted heterocycles (e.g., pyrazole)Increased anticancer efficacy. nih.gov
2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrileC2-hydrazinylSchiff bases (aromatic aldehydes)Excellent antitumor activity. nih.gov
4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileS2Arylamide with various substitutionsModulation of PIM-1 kinase inhibitory activity. nih.gov

Role of Core Scaffold Features in Target Binding

The core pyrimidine-5-carbonitrile scaffold, along with its key functional groups, plays a fundamental role in the interaction with biological targets, often acting as a foundation for anchoring the molecule within the active site of an enzyme or receptor.

The pyrimidine ring itself is a critical pharmacophoric element. Its nitrogen atoms can act as hydrogen bond acceptors, a common and crucial interaction in drug-target binding. For instance, in molecular docking studies of thiopyrimidine derivatives with thymidylate synthase, the nitrogen of the cyano group and the hydrogen of the pyrimidine ring were observed to form hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

The substituent at the C2 position is pivotal for directing the molecule to specific targets and for establishing key binding interactions. In the case of 2-thiomorpholinopyrimidine-5-carbonitrile, the thiomorpholine (B91149) ring is of particular interest. While direct studies on its binding are limited in the available literature, inferences can be drawn from related structures. The morpholine ring, an oxygen analog of thiomorpholine, is known to be a valuable pharmacophore. nih.gov In docking studies of morpholinopyrimidine derivatives with PI3K/mTOR, the morpholine moiety often orients towards the solvent-accessible region, suggesting it can influence solubility and pharmacokinetic properties. nih.gov

The sulfur atom in the thiomorpholine ring, compared to the oxygen in morpholine, introduces different properties. It is larger, less electronegative, and more polarizable. This can lead to different types of interactions, such as van der Waals or hydrophobic interactions, and potentially alter the binding affinity and selectivity for specific targets. The sulfur atom can also act as a hydrogen bond acceptor.

In studies of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives, the thioxo group at the C2 position is a key feature for interaction with PIM-1 kinase. nih.gov This suggests that the thio-group in the 2-thiomorpholino substituent could also play a significant role in target binding, potentially through interactions with specific amino acid residues in the active site of a kinase or other enzymes.

The following table outlines the key structural features of the pyrimidine-5-carbonitrile scaffold and their potential roles in target binding, based on findings from related compounds.

Core Scaffold Feature Potential Role in Target Binding Supporting Evidence from Related Compounds Reference
Pyrimidine RingHydrogen bond acceptor (via nitrogen atoms)Docking studies of thiopyrimidine derivatives with thymidylate synthase show hydrogen bonding. researchgate.net
5-Carbonitrile GroupInfluences electronic properties, potential for dipole-dipole or hydrogen bonding interactions.The nitrogen of the cyano group can act as a hydrogen bond acceptor. researchgate.net
C2-Substituent (Thiomorpholine)Influences target selectivity, solubility, and pharmacokinetic properties. Can participate in hydrophobic, van der Waals, or hydrogen bonding interactions.Morpholine moiety in related compounds orients towards solvent-accessible regions in docking studies. The sulfur atom offers different electronic and steric properties compared to oxygen. nih.gov
Thio-group (within Thiomorpholine)Potential for specific interactions with amino acid residues, influencing binding affinity and selectivity.The thioxo group in related 2-thioxo-pyrimidine derivatives is crucial for PIM-1 kinase inhibition. nih.gov

Computational Chemistry and in Silico Modeling for Pyrimidine 5 Carbonitrile Based Research

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies on various pyrimidine-5-carbonitrile derivatives have revealed their potential to interact with several key biological targets, including Epidermal Growth Factor Receptor (EGFRWT), Cyclooxygenase-2 (COX-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. nih.govrsc.orgrsc.orgnih.govnih.govnih.gov These targets are crucial in the pathogenesis of cancer and inflammatory diseases.

For instance, a series of pyrimidine-5-carbonitrile derivatives designed as dual EGFRWT/COX-2 inhibitors showed promising binding interactions within the active sites of both enzymes. nih.gov Similarly, other studies have focused on designing pyrimidine-5-carbonitriles as selective inhibitors of EGFR or COX-2, with docking studies confirming their potential to bind effectively. rsc.orgnih.gov The PIM-1 kinase, another significant cancer target, has also been explored, with 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives showing potent inhibitory action in docking simulations. nih.govrsc.org

Based on these studies of analogous compounds, it is hypothesized that 2-Thiomorpholinopyrimidine-5-carbonitrile would also engage with the ATP-binding pocket of these kinase targets. The thiomorpholine (B91149) moiety at the 2-position and the pyrimidine (B1678525) core are expected to play a crucial role in forming key interactions.

Docking studies of pyrimidine-5-carbonitrile analogs have provided detailed insights into their binding modes. For EGFR inhibitors, these compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase domain. rsc.orgnih.govrsc.org Key interactions often involve hydrogen bonds between the pyrimidine nitrogen atoms and backbone residues in the hinge region of the kinase, such as Met793 in EGFR. The cyano group and other substituents on the pyrimidine ring also contribute to the binding affinity through various interactions. rsc.org

In the case of COX-2, pyrimidine-5-carbonitrile derivatives have been shown to orient themselves within the enzyme's active site in a manner similar to known selective inhibitors like celecoxib (B62257). nih.govnih.gov The interactions often involve the sulfonamide or other functional groups forming hydrogen bonds with key residues, while the core structure fits into the hydrophobic channel of the active site. nih.gov

For PIM-1 kinase, derivatives of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been designed to form hydrogen bonds within the hinge region of the kinase. nih.gov The thiocarbonyl group and the pyrimidine ring are crucial for these interactions.

Table 1: Predicted Interacting Residues for Pyrimidine-5-Carbonitrile Analogs with Biological Targets

TargetAnalog Compound ClassKey Interacting Residues (Predicted)Reference
EGFRWT Pyrimidine-5-carbonitrile derivativesMet793, Leu718, Val726, Ala743, Lys745 rsc.org
COX-2 Pyrimidine-5-carbonitrile hybridsArg513, Val523, Ser530 nih.gov
PIM-1 4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrilesGlu121, Val126, Lys67 nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. This model can then be used for virtual screening of large compound libraries to identify new potential drug candidates.

Pharmacophore models for pyrimidine-5-carbonitrile derivatives as EGFR and COX-2 inhibitors have been developed. For EGFR inhibitors, a common pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which are essential for binding to the ATP pocket. nih.gov The pyrimidine ring itself often serves as a key scaffold, presenting the necessary functional groups in the correct spatial orientation.

For COX-2 inhibitors, pharmacophore models highlight the importance of features that allow for selective binding to the larger active site of COX-2 compared to COX-1. These often include a combination of hydrophobic regions, hydrogen bond acceptors, and donors that mimic the binding of known selective inhibitors. nih.gov

Pharmacophore models of novel pyrimidine-5-carbonitrile derivatives have been compared to those of established drugs like erlotinib (B232) (an EGFR inhibitor) and celecoxib (a COX-2 inhibitor). nih.gov These comparisons have shown that the designed compounds share many pharmacophoric features with the established drugs, suggesting a similar mechanism of action. nih.gov This alignment of pharmacophoric features provides confidence in the potential of these novel compounds as effective inhibitors. The use of pharmacophore models in virtual screening has the potential to identify novel scaffolds that could lead to the development of new therapeutic agents. nih.gov

Table 2: Common Pharmacophoric Features for EGFR and COX-2 Inhibition

TargetPharmacophoric FeaturesReference
EGFR Hydrogen Bond Acceptor, Hydrogen Bond Donor, Aromatic Ring nih.gov
COX-2 Hydrogen Bond Acceptor, Hydrophobic Group, Aromatic Ring nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. youtube.com This method allows for the assessment of the stability of the binding mode predicted by molecular docking and can reveal important dynamic interactions that are not captured by static docking poses.

While specific MD simulation data for this compound is not available, studies on related scaffolds, such as thiopyrimidine and pyrimidinone derivatives, have demonstrated the utility of this technique. rsc.org For instance, MD simulations of novel spirocyclic thiopyrimidinones have been used to confirm the stability of the ligand-protein complex and to analyze the interactions with the binding pockets of viral proteases. nih.gov These simulations showed that the most active compounds maintained stable interactions with key amino acid residues throughout the simulation. nih.gov

In the context of PIM-1 kinase inhibitors, MD simulations were performed on 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives to explain their potent biological activity. rsc.org The results of these simulations can provide insights into the conformational changes of the ligand and protein upon binding and the role of solvent molecules in the interaction. For this compound, MD simulations would be invaluable to assess the stability of its binding to targets like EGFR, COX-2, and PIM-1, and to understand the dynamic nature of the interactions involving the thiomorpholine ring.

In Silico Predictions of ADME Properties and Drug-Likeness (Methodological Focus)

In modern drug discovery, the early assessment of a compound's pharmacokinetic profile is critical to avoid costly late-stage failures. In silico, or computational, methods provide a rapid and resource-efficient means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. numberanalytics.com This approach is particularly valuable in the development of pyrimidine-based compounds, allowing researchers to prioritize molecules with favorable pharmacokinetic characteristics before committing to synthesis and experimental testing. researchgate.net The methodological focus for a compound like this compound involves the use of various computational models and rule-based filters to estimate its potential as a drug candidate.

The process begins with the generation of a 2D or 3D representation of the molecule. Using specialized software, a range of physicochemical descriptors are calculated. These descriptors are the foundation for ADME predictions and drug-likeness evaluation. nih.gov Key descriptors frequently analyzed include molecular weight (MW), lipophilicity (typically as logP), polar surface area (PSA), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). sifisheriessciences.comscielo.br

ADME Property Prediction:

Computational models for ADME prediction generally fall into two categories: data modeling and molecular modeling. nih.gov

Data Modeling: This approach, which includes Quantitative Structure-Activity Relationship (QSAR) models, uses statistical techniques to build a correlation between the chemical structure of compounds and their known ADME properties. numberanalytics.com Large datasets of experimentally verified information are used to train machine learning algorithms, such as neural networks or random forests, which can then predict the properties of novel compounds. numberanalytics.com

Molecular Modeling: This structure-based method uses the three-dimensional structures of the compound and relevant proteins (like metabolic enzymes or transporters) to predict interactions. nih.gov Techniques such as molecular docking can simulate how a ligand binds to a protein, providing insights into metabolism or transport mechanisms. sifisheriessciences.com

The primary ADME parameters evaluated for a candidate molecule are summarized in the table below.

Table 1: Key Parameters Evaluated in In Silico ADME Prediction

Parameter Category Specific Parameter Significance in Drug Development Computational Method
Absorption Gastrointestinal (GI) Absorption Predicts the extent to which a drug is absorbed from the gut into the bloodstream. QSAR models based on physicochemical properties like PSA and lipophilicity. researchgate.netajpamc.com
Blood-Brain Barrier (BBB) Permeability Assesses the likelihood of a compound crossing into the central nervous system. Crucial for CNS drugs, undesirable for others. Models based on lipophilicity, molecular size, and polarity. nih.gov
Distribution Plasma Protein Binding (PPB) Determines the fraction of a drug bound to plasma proteins, which affects its availability to reach target tissues. QSAR and machine learning models.
Metabolism Cytochrome P450 (CYP) Inhibition Predicts interaction with key metabolic enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which can lead to drug-drug interactions. ajpamc.com Molecular docking with CYP enzyme crystal structures; QSAR models. researchgate.net

| Excretion | Total Clearance | Estimates the body's efficiency in eliminating the drug. | PBPK (Physiologically Based Pharmacokinetic) models integrating various ADME parameters. numberanalytics.com |

Drug-Likeness Assessment:

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties consistent with known oral drugs. researchgate.net This assessment is typically performed using a set of established rules or filters that are based on the analysis of successful drug molecules. The most widely recognized of these is Lipinski's Rule of Five. nih.gov Other rules, such as Veber's rules, provide additional criteria related to molecular flexibility and polarity, which are also strong indicators of oral bioavailability. scielo.brnih.gov

These rules are not strict mandates but rather guidelines to flag compounds that may have issues with absorption or permeation. nih.gov A compound that violates multiple rules is often deprioritized for further development as an oral medication. mdpi.com

Table 2: Common Drug-Likeness Rules for Oral Bioavailability

Rule Name Parameter Guideline for Good Oral Bioavailability
Lipinski's Rule of Five Molecular Weight (MW) ≤ 500 Da
Lipophilicity (LogP) ≤ 5
H-bond Donors (HBD) ≤ 5
H-bond Acceptors (HBA) ≤ 10
Veber's Rule Polar Surface Area (PSA) ≤ 140 Ų
Number of Rotatable Bonds (nRotb) ≤ 10
Ghose Filter Molecular Weight (MW) Between 160 and 480 Da
Lipophilicity (LogP) Between -0.4 and +5.6
Molar Refractivity Between 40 and 130

For a compound like this compound, a typical in silico workflow would involve calculating the parameters listed in Table 1 and Table 2 using a platform like SwissADME or Schrodinger's Qikprop module. sifisheriessciences.comajpamc.com The results would then be analyzed to form a comprehensive profile of its predicted pharmacokinetics and drug-likeness, guiding subsequent research efforts. sifisheriessciences.com

Future Perspectives and Emerging Research Directions for Pyrimidine 5 Carbonitrile Compounds

Strategic Approaches for Lead Optimization and Selectivity Enhancement

Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For pyrimidine-5-carbonitrile derivatives, several strategic approaches can be envisioned for achieving these goals.

One primary strategy involves the exploration of structure-activity relationships (SAR). By systematically modifying the substituents on the pyrimidine (B1678525) ring, researchers can identify key structural features that govern biological activity and selectivity. For instance, in the development of pyrimidine sulfonamide derivatives, it was observed that the nature of the substituents on the sulfonamide branch influenced antitumor activity. nih.gov Similarly, for 2-thiopyrimidine-5-carbonitrile derivatives, modifications of the groups attached to the core have been shown to impact their antiviral activity. ekb.eg This systematic approach allows for the fine-tuning of the molecule to maximize its interaction with the desired biological target while minimizing off-target effects.

Another key aspect of lead optimization is improving the metabolic stability of the compound. For example, a study on a dihydropyrrolopyrimidine inhibitor of phosphoinositide 3-kinase (PI3K) identified that a phenol (B47542) moiety was a site of rapid metabolic glucuronidation. nih.gov By replacing the phenol with an aminopyrimidine bioisostere, the metabolic instability was addressed, leading to a compound with strong in vivo tumor growth inhibition. nih.gov This highlights the importance of identifying and modifying metabolically labile sites within the 2-Thiomorpholinopyrimidine-5-carbonitrile structure to enhance its drug-like properties.

Furthermore, enhancing selectivity is paramount to reducing potential side effects. For pyrimidine derivatives targeting kinases, achieving selectivity can be challenging due to the conserved nature of the ATP-binding site. However, exploiting subtle differences in the amino acid residues surrounding the binding pocket can lead to the development of highly selective inhibitors. The incorporation of specific functional groups, such as a morpholine (B109124) moiety, has been shown to improve selectivity by reducing off-target effects in some instances. mdpi.com

Table 1: Lead Optimization Strategies for Pyrimidine-5-carbonitrile Compounds

StrategyDescriptionExample from Related Compounds
Structure-Activity Relationship (SAR) Studies Systematic modification of substituents to identify key pharmacophoric features.Modification of sulfonamide substituents in pyrimidine sulfonamides to improve antitumor activity. nih.gov
Metabolic Stability Enhancement Identification and replacement of metabolically labile groups.Replacement of a phenol group with an aminopyrimidine to prevent rapid glucuronidation in a PI3K inhibitor. nih.gov
Selectivity Enhancement Exploiting subtle differences in target binding sites to minimize off-target effects.Incorporation of a morpholine group to improve selectivity of kinase inhibitors. mdpi.com
Bioisosteric Replacement Substituting a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics.Use of aminopyrimidine as a bioisostere for phenol. nih.gov

Exploration of Undiscovered Therapeutic Modalities and Targets

The versatility of the pyrimidine-5-carbonitrile scaffold suggests that its therapeutic potential extends beyond currently established targets. Future research should focus on exploring novel therapeutic modalities and identifying new biological targets for this class of compounds.

One promising area is the development of dual-target or multi-target inhibitors. Many complex diseases, such as cancer, involve multiple signaling pathways. Compounds that can simultaneously modulate more than one target can offer enhanced efficacy and potentially overcome drug resistance. For example, novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors. nih.gov Given the structural similarity, this compound could be investigated for similar dual inhibitory activities.

The exploration of novel therapeutic targets is another crucial research direction. Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target, can be a powerful tool for discovering new mechanisms of action. This approach led to the identification of the antitumor drug Certinib's antitubercular properties. The thiomorpholine (B91149) moiety itself is associated with a wide range of biological activities, including antitubercular, antiprotozoal, and hypolipidemic effects, suggesting that this compound could be screened against a broad panel of disease models to uncover new therapeutic applications. jchemrev.com

Furthermore, the field of immuno-oncology presents exciting opportunities. The ability of small molecules to modulate the immune system's response to cancer is a rapidly growing area of research. Investigating the potential of this compound and related compounds to act as immunomodulatory agents could lead to the development of novel cancer therapies.

Advanced Computational Methodologies in Drug Design and Discovery

Advanced computational methodologies are becoming indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For pyrimidine-5-carbonitrile compounds, these methods can be applied at various stages of the discovery pipeline.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting the binding mode and affinity of a ligand to its target protein. These methods have been successfully used to guide the design of novel pyrimidine-5-carbonitrile derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and to understand the binding interactions of morpholine-substituted tetrahydroquinoline derivatives with mTOR. mdpi.comnih.gov For this compound, computational studies could predict its potential biological targets and guide the rational design of more potent and selective analogs.

Quantum chemical studies, such as density functional theory (DFT), can provide insights into the electronic properties and reactivity of molecules. Such studies have been employed to understand the reaction mechanisms for the synthesis of dihydrothiophene-carbonitriles, which are structurally related to the thiomorpholine moiety. nih.gov These computational approaches can aid in optimizing synthetic routes and understanding the chemical behavior of this compound.

Furthermore, the use of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery. These technologies can be used to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetics, based on large datasets of chemical structures and experimental data. For pyrimidine-5-carbonitrile derivatives, AI/ML models could be developed to predict their therapeutic potential and guide the selection of the most promising candidates for synthesis and testing.

Table 2: Computational Methodologies in Pyrimidine-5-carbonitrile Drug Discovery

MethodologyApplicationRelevance to this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Identification of potential biological targets and optimization of binding affinity.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to understand the dynamic behavior of biological systems.Assessment of binding stability and conformational changes upon ligand binding.
Quantum Chemical Calculations (e.g., DFT) Provides insights into the electronic structure and reactivity of molecules.Understanding reaction mechanisms for synthesis and chemical properties.
Artificial Intelligence (AI) / Machine Learning (ML) Develops predictive models for various drug properties from large datasets.Prediction of biological activity, toxicity, and pharmacokinetic profiles.

Potential for Combination Therapies and Synergistic Interactions

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. This approach can enhance therapeutic efficacy, reduce the likelihood of drug resistance, and minimize toxic side effects. Pyrimidine derivatives are often explored in combination with other therapeutic agents.

Future research should investigate the potential of this compound to be used in combination therapies. For instance, if this compound is found to inhibit a specific cancer-related pathway, combining it with a drug that targets a complementary pathway could lead to synergistic antitumor effects. A patent has been filed for a tumor treatment method that involves administering a pyrimidine compound in combination with another antitumor agent. google.com

The thiomorpholine moiety itself may confer properties that are beneficial in a combination setting. For example, if this compound exhibits antioxidant properties, as has been observed for some thiomorpholine derivatives, it could potentially mitigate the oxidative stress induced by certain chemotherapeutic agents, thereby reducing their toxicity. jchemrev.com

The design of hybrid molecules, where two or more pharmacophores are linked together in a single molecule, is another emerging strategy. This approach aims to create a single agent with multiple mechanisms of action. Based on the diverse biological activities associated with both the pyrimidine-5-carbonitrile core and the thiomorpholine scaffold, the design of hybrid compounds incorporating these motifs could be a fruitful area of future research.

Q & A

Q. What are the validated synthetic routes for 2-thiomorpholinopyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, substituting a chloro or hydroxyl group at the pyrimidine C2 position with thiomorpholine under reflux in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 12–24 hours achieves moderate yields (45–65%). Key reagents include phosphoryl chloride (POCl₃) for activating pyrimidine intermediates . Solvent polarity and temperature critically impact regioselectivity: polar aprotic solvents like DMF favor substitution, while THF may reduce side reactions. Always monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Identify protons on the thiomorpholine ring (δ 2.8–3.5 ppm for N–CH₂–S) and pyrimidine carbons (C5-carbonitrile at ~115 ppm). Use DMSO-d6 to resolve tautomeric forms .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • Elemental Analysis : Validate C, H, N, S percentages (±0.3% theoretical).
  • FT-IR : Detect nitrile stretches (C≡N) at 2220–2240 cm⁻¹ and thiomorpholine C–S at 650–680 cm⁻¹ .

Q. How should researchers handle this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Hazards : Potential skin/eye irritant (similar to pyrimidine derivatives). Use PPE (gloves, goggles) and work in a fume hood.
  • Disposal : Neutralize with 10% acetic acid before incineration per EPA guidelines. Refer to SDS protocols for pyrimidine analogs .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or dichloromethane. For kinetic stability studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Monitor degradation via HPLC over 48 hours at 25°C. Avoid prolonged exposure to protic solvents (e.g., methanol), which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How do substituent modifications at the pyrimidine C4 position affect biological activity?

Methodological Answer: Introducing electron-withdrawing groups (e.g., –CF₃, –NO₂) at C4 enhances binding to kinase targets (e.g., EGFR) by ~30% compared to electron-donating groups (–OCH₃). Use molecular docking (AutoDock Vina) to validate interactions with ATP-binding pockets. Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) and assay inhibitory activity at 1–10 μM concentrations .

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell line variability, ATP concentrations). Standardize protocols:

  • Use isogenic cell lines (e.g., HEK293 vs. HeLa) to compare IC₅₀ values.
  • Validate target engagement via Western blot (phospho-EGFR levels).
  • Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. What computational strategies predict regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C2 position of pyrimidine is more electrophilic (ƒ⁻ = 0.12) than C4 (ƒ⁻ = 0.08), favoring thiomorpholine substitution .
  • MD Simulations (GROMACS) : Simulate solvent effects on transition states to optimize reaction pathways.

Q. What regulatory considerations apply to preclinical studies of this compound?

Methodological Answer:

  • FDA/EMA Compliance : Follow ICH M7 guidelines for mutagenicity testing (Ames test, in silico SAR).
  • GSRS Registration : Assign a Unique Ingredient Identifier (UNII) for global regulatory alignment.
  • Ecotoxicology : Assess LC₅₀ in Daphnia magna (OECD 202) if environmental release is possible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.